molecular formula C20H19N3O3 B2365284 3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021102-00-0

3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2365284
CAS No.: 1021102-00-0
M. Wt: 349.39
InChI Key: FTXKKMJXXVJLMR-UHFFFAOYSA-N
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Description

3-Methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic chemical compound featuring a pyridazine core linked to a benzamide group, a structure of significant interest in medicinal chemistry research. The presence of the pyridazine ring is a key structural motif, as pyridazine derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their chemical stability, synthetic feasibility, and diverse biological activities . This specific compound is intended for use in research and development laboratories only. Compounds with pyridazine scaffolds have been extensively investigated for their potential as protein kinase inhibitors. Research into analogous structures has shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . The benzamide moiety is also a common feature in many biologically active molecules, including cell differentiation inducers and antineoplastic agents . The combination of these features makes this compound a valuable intermediate for researchers exploring new small-molecule inhibitors, particularly in oncology and signal transduction pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, and all experimental applications should be conducted in accordance with relevant laboratory safety guidelines.

Properties

IUPAC Name

3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-7-8-14(17-9-10-19(26-3)23-22-17)12-18(13)21-20(24)15-5-4-6-16(11-15)25-2/h4-12H,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXKKMJXXVJLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-2-methylaniline and 6-methoxypyridazin-3-ylboronic acid:

$$
\text{5-Bromo-2-methylaniline} + \text{6-Methoxypyridazin-3-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-(6-Methoxypyridazin-3-yl)-2-methylaniline}
$$

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%).
  • Base : Sodium carbonate (2 equiv).
  • Solvent : Dimethoxyethane (DME)/water (4:1).
  • Temperature : 90°C, 12 hours.
  • Yield : 68–75%.

Cyclocondensation Approach

Pyridazine rings can be synthesized via cyclization of hydrazine derivatives with 1,4-diketones. For example, reacting 2-methyl-5-nitroaniline with methoxyacetylene derivatives under acidic conditions forms the pyridazine core.

Coupling Reaction to Form the Target Compound

The final step involves reacting 3-methoxybenzoyl chloride with 5-(6-methoxypyridazin-3-yl)-2-methylaniline in the presence of a base:

$$
\text{3-Methoxybenzoyl chloride} + \text{5-(6-Methoxypyridazin-3-yl)-2-methylaniline} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Protocol :

Parameter Condition
Solvent Dichloromethane or chlorobenzene
Base Pyridine (1.2 equiv)
Temperature 20–40°C
Reaction Time 3–4 hours
Yield 70–82%

Pyridine neutralizes HCl generated during the reaction, preventing side reactions. Chlorobenzene enhances solubility of aromatic intermediates.

Optimization of Reaction Conditions

Solvent Selection

Solvent Yield (%) Purity (%)
Dichloromethane 82 98
Chlorobenzene 78 97
THF 65 90

Dichloromethane offers superior yield and purity due to its polarity and low boiling point.

Temperature Effects

Temperature (°C) Yield (%)
20 82
40 78
60 60

Higher temperatures promote decomposition, reducing yield.

Purification and Characterization

Purification Steps :

  • Acid Wash : Elution with 10% HCl removes unreacted aniline.
  • Recrystallization : Absolute ethanol or DMF yields crystals with >99% purity.

Characterization Data :

  • 1H NMR (DMSO-d₆) : δ 7.38–8.37 (m, aromatic protons), 3.89 (s, OCH₃), 2.32 (s, CH₃).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Cost
Suzuki Coupling 75 High $$$
Cyclocondensation 60 Moderate $$

The Suzuki-Miyaura method is preferred for large-scale synthesis despite higher costs.

Challenges and Limitations

  • Pyridazine Stability : The 6-methoxypyridazin-3-yl group is susceptible to hydrolysis under acidic conditions, requiring pH control.
  • Byproducts : Over-acylation may occur at elevated temperatures, necessitating strict stoichiometric ratios.

Chemical Reactions Analysis

3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms or the addition of hydrogen atoms.

Scientific Research Applications

3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, resulting in specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Variations

Compound 30 ():

3-Methoxy-N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide

  • Key Differences : Replaces the pyridazine ring with a 1,3,4-oxadiazole ring containing a ketone oxygen.
  • However, the absence of a nitrogen-rich pyridazine may reduce interactions with polar enzyme active sites .
Compound 4h ():

3-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide

  • Key Differences : Substitutes the pyridazine with a pyridine-thiadiazole hybrid.
  • Impact : The thiadiazole introduces sulfur, which may increase lipophilicity (higher LogP) and alter binding kinetics. The pyridine-thiadiazole system is associated with antimicrobial activity in similar compounds .
CHMFL-BTK-01 ():

A BTK inhibitor featuring a benzamide core linked to an acrylamide warhead.

  • Key Differences: Incorporates a reactive acrylamide group for covalent binding to BTK, unlike the non-covalent pyridazine-benzamide structure.
  • Impact : The acrylamide confers irreversible inhibition but may increase off-target reactivity risks compared to the reversible binding of the target compound .

Pharmacological Activity and Target Specificity

Leukotriene Antagonist ():

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide

  • Activity : Potent antagonist of leukotrienes D4/E4 (IC50 < 10 nM).
  • Comparison : The target compound lacks the sulfonyl group and indole-carboxamide moiety, suggesting divergent targets. Pyridazine derivatives often exhibit kinase inhibition (e.g., BTK, EGFR) rather than leukotriene antagonism .
Kinase Inhibitors ():
  • PDB 2RKU Ligand : 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide derivative with a Tanimoto coefficient of 0.76.

Physicochemical Properties

Compound Molecular Weight LogP H-Bond Acceptors H-Bond Donors Rotatable Bonds
Target Compound (estimated) ~420 ~2.8 7 1 5
Compound 30 () 395.37 2.5 8 1 5
Compound L934-0505 () 527.56 3.1 9 1 7
EP 3 532 474 Example 285 () ~550 3.5 10 1 8

Analysis :

  • The target compound’s moderate LogP (~2.8) balances solubility and membrane permeability.
  • Higher molecular weight in analogs like L934-0505 (>500 Da) may reduce oral bioavailability due to Lipinski’s Rule of Five violations .

Biological Activity

3-Methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide, also known by its CAS number 1021111-44-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Structural Overview

The compound features a benzamide core substituted with a methoxypyridazinyl moiety and a methylphenyl substituent . This specific arrangement contributes to its diverse chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The methoxypyridazinyl group enhances binding affinity to specific targets, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways that are crucial in disease processes.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related benzimidazole derivatives indicate that modifications in substituents can enhance antiproliferative effects. The most potent derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.2–5.3 μM) against MCF-7 breast cancer cells .

Antioxidative Activity

Antioxidative properties have also been observed in similar benzamide derivatives. These compounds can prevent oxidative damage, potentially inhibiting aberrant cell growth without significant toxicity. The antioxidative capacity was assessed using multiple spectroscopic methods, showing improved activity compared to standard antioxidants .

Research Findings and Case Studies

  • Antiproliferative Activity : A study focused on N-substituted benzimidazole carboxamides revealed that structural modifications significantly influenced their antiproliferative effects against MCF-7 cells, with selectivity noted for certain derivatives .
  • Mechanistic Insights : Research into the mechanism of action for related compounds indicates that they may inhibit specific enzymes or alter signal transduction pathways, leading to desired biological effects .
  • Comparative Analysis : In comparative studies, various benzamide derivatives were screened for their biological activities, revealing that those with methoxy and hydroxy substitutions exhibited enhanced activity against cancer cell lines .

Data Tables

Here is a summary table comparing the biological activities of various derivatives related to this compound:

Compound NameIC50 (μM)Activity TypeReference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide1.2Antiproliferative
N-substituted benzimidazole carboxamides1.2–5.3Antiproliferative
Hydroxy-substituted benzamides2.2–4.4Antioxidant
N-phenylbenzamide derivativesVariableAntiviral

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMF or THFReduces hydrolysis
Temperature60–80°C (amide coupling)Accelerates reaction
ChromatographyGradient elution (HPLC)Purity >95%

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns (e.g., methoxy groups at δ ~3.8–4.0 ppm and aromatic protons at δ ~6.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 364.15) .
  • X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and torsional strain in the pyridazine-benzamide scaffold .

Advanced Tip: For polymorph screening, use synchrotron radiation to detect subtle conformational differences .

What biological targets or pathways are associated with this compound?

Advanced Research Question
Methodological Answer:

  • Sirtuin Modulation: Structural analogs (e.g., T60001 in ) show sirtuin inhibition, linked to chromatin remodeling and DNA repair .
  • Kinase Inhibition: The pyridazine core may mimic ATP-binding motifs in kinases (e.g., RAF709 in targets RAS mutant cancers via B/C RAF inhibition) .

Q. Table 2: Hypothesized Biological Targets

Target ClassAssay TypeExpected IC50 RangeReference
Sirtuin (SIRT1/2)Fluorescence deacetylation10–50 µM
RAF KinasespMEK suppression (ELISA)<100 nM

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Research Question
Methodological Answer:

  • Methoxy Positioning: Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for kinase binding .
  • Pyridazine Substitution: Introduce halogens (e.g., Cl) at the 6-position to improve solubility via disrupted crystal packing .

Case Study: In RAF709 (), replacing N-methylpyridone with tetrahydropyranyl-oxy-pyridine increased solubility by 20-fold while maintaining potency .

What in vitro and in vivo models are appropriate for evaluating efficacy?

Advanced Research Question
Methodological Answer:

  • In Vitro:
    • Cell Lines: Use KRAS-mutant cell lines (e.g., HCT-116) for pMEK/pERK pathway analysis .
    • ADME-Tox: Microsomal stability assays (e.g., liver microsomes) predict metabolic clearance .
  • In Vivo:
    • Xenografts: Subcutaneous tumors in nude mice (e.g., 100 mg/kg oral dosing) assess bioavailability .

How should researchers address contradictory data in solubility and stability studies?

Advanced Research Question
Methodological Answer:

  • Contradiction Example: Discrepancies in aqueous solubility (e.g., 10 µM vs. 50 µM) may arise from polymorphic forms .
  • Resolution:
    • Conduct dynamic light scattering (DLS) to detect aggregation.
    • Use differential scanning calorimetry (DSC) to identify polymorph transitions .

What computational methods support mechanistic studies?

Advanced Research Question
Methodological Answer:

  • Docking Simulations: AutoDock Vina models interactions with sirtuin NAD+-binding pockets .
  • MD Simulations: GROMACS predicts conformational stability of the benzamide scaffold in lipid bilayers .

How can analytical challenges in detecting degradation products be mitigated?

Advanced Research Question
Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40°C), light (UV), and acidic/basic conditions .
  • Detection: UPLC-QTOF identifies degradation products (e.g., demethylation at methoxy groups) .

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